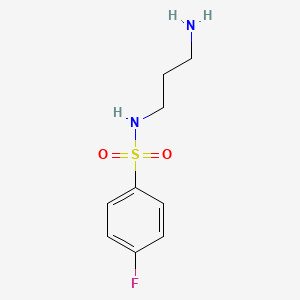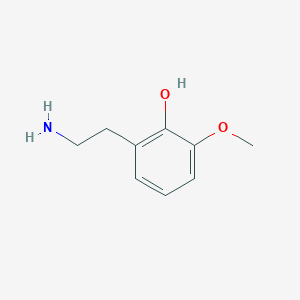
3-(pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide, also known as PTP-1B inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been shown to have potential in the treatment of various diseases, including diabetes, obesity, and cancer. In
Aplicaciones Científicas De Investigación
Cocrystallization and Supramolecular Chemistry
Research has explored the cocrystallization behavior of pyrazinoic acid, an amphiprotic molecule, with isomeric pyridine carboxamides, demonstrating the impact of carboxamide position on steric and electrostatic compatibility, which in turn affects intermolecular interactions and supramolecular assembly. This study underlines the significance of understanding molecular interactions for designing cocrystals with desired properties (Karothu Durga Prasad et al., 2015).
Synthesis of Heterocyclic Compounds
A series of substituted pyridine derivatives, synthesized from 2-chloro-6-ethoxy-4-acetylpyridine, demonstrated significant analgesic and antiparkinsonian activities, highlighting the chemical versatility and potential therapeutic applications of these compounds (A. Amr et al., 2008).
Antimicrobial and Antitubercular Agents
Compounds incorporating pyrazole and thiazole moieties have been designed and synthesized for their potential as Mycobacterium tuberculosis GyrB inhibitors, showcasing the role of chemical design in developing new antimicrobial agents (V. U. Jeankumar et al., 2013).
Enzyme Inhibitory Activity
Research on 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives has evaluated their enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), contributing to the search for effective enzyme inhibitors with potential therapeutic applications (A. Cetin et al., 2021).
Nonlinear Optical (NLO) Properties
A study on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions and their electronic and NLO properties through DFT calculations highlights the potential of these compounds in optoelectronic applications, emphasizing the interplay between chemical structure and electronic properties (Gulraiz Ahmad et al., 2021).
Propiedades
IUPAC Name |
3-pyrazin-2-yloxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-15(18-9-13-4-2-8-22-13)19-7-1-3-12(11-19)21-14-10-16-5-6-17-14/h2,4-6,8,10,12H,1,3,7,9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOWLOLWDIKSOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=CS2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Difluoromethyl)phenyl]prop-2-enamide](/img/structure/B2747023.png)


![(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B2747028.png)
![(5-methylpyrazin-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2747031.png)
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2747032.png)



![N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylprop-2-enamide](/img/structure/B2747039.png)


